Structural Confirmation and Purity Profile
The compound's identity and purity are unequivocally established through rigorous analytical characterization. Its molecular structure is confirmed by exact mass (253.05613515 Da) and monoisotopic mass (253.05613515 Da) calculations [1]. The reported melting point is 215-215.5 °C, a highly specific physical constant that serves as a critical identifier and differentiator from its close analog 2,5-diphenylthiazole (m.p. 103-104 °C) [2]. Commercially available forms meet high purity specifications, with a minimum purity of 95% .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 215-215.5 °C |
| Comparator Or Baseline | 2,5-Diphenylthiazole (m.p. 103-104 °C) |
| Quantified Difference | Approximately 112 °C higher |
| Conditions | Recrystallization from absolute ethanol; analytical measurement |
Why This Matters
The significantly higher melting point ensures unambiguous identification, simplifies purification, and confirms the absence of common synthetic intermediates or byproducts, reducing procurement risk.
- [1] PubChem Compound Summary for CID 3771745, 2,5-diphenyl-1,3-thiazol-4(5H)-one. National Center for Biotechnology Information. View Source
- [2] Taylor, E. C.; Crovetti, A. J.; Loux, H. M. The Synthesis of N-Methyl-3-cyano-4-methoxy-6-pyridone, a Structural Isomer of Ricinine. J. Am. Chem. Soc. 1955, 77, 20, 5444-5445. View Source
